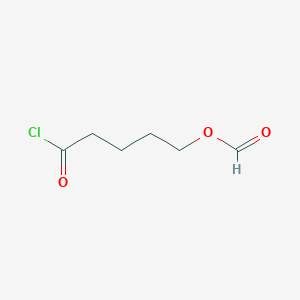

5-Chloro-5-oxopentyl formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-5-oxopentyl formate is an organic compound with the molecular formula C6H9ClO3 It is an ester formed from the reaction of 5-chloro-5-oxopentanol and formic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-5-oxopentyl formate typically involves the esterification of 5-chloro-5-oxopentanol with formic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Synthetic Pathways for Chlorinated Oxo Esters

Chlorinated oxo esters like 5-chloro-5-oxopentyl formate can be synthesized via esterification or acylation of chlorinated ketones. For example:

-

Hypochlorite-mediated oxidation : 1-Methylcyclobutanol reacts with calcium hypochlorite (Ca(OCl)₂) to form 5-chloropentan-2-one, a related chlorinated ketone, with 98% selectivity under radical decomposition conditions .

-

Hydrogenation-hydrolysis : Methylfuran derivatives undergo hydrogenation-hydrolysis in a one-pot reaction to form intermediates like 5-chloro-2-pentanone, which can be esterified to yield oxo esters .

Hydrolysis and Ring-Closing Reactions

Chlorinated oxo esters may undergo hydrolysis or cyclization. For instance:

-

Acid-catalyzed hydrolysis : 5-Chloro-5-oxopentanoic acid (a related compound) forms under acidic conditions via hydrolysis of esters or lactones .

-

Ring-closing reactions : Chlorinated ketones like 5-chloro-2-pentanone can cyclize to form cyclopropane derivatives under basic conditions .

Key Observations :

-

Hydrolysis of α-chloro-γ-butyrolactone derivatives in HCl produces 3-chloro-5-hydroxypentan-2-one, highlighting the instability of chlorinated intermediates under acidic conditions .

-

Microwave-assisted reactions with FeCl₃ accelerate esterification or acylation steps, as seen in the synthesis of 5-chloro-2-pentanone .

Radical-Mediated Decomposition

Radical intermediates are critical in chlorinated ketone chemistry:

-

Hypochlorite decomposition : Fe²⁺ catalyzes the decomposition of 1-methylcyclobutyl hypochlorite to form 5-chloropentan-2-one .

-

Photoexcited nitroarene systems : Alkyl radicals generated via hydrogen atom transfer (HAT) react with nitroarenes to form hydroxylated products, a pathway relevant to chlorinated ketone derivatives .

Mechanistic Insight :

-

Radical recombination of intermediates (e.g., alkyl radicals with oxygen-centered radicals) leads to fragmentation and formation of hydroxylated or oxidized products .

Stability and Byproduct Formation

Chlorinated oxo esters are prone to side reactions:

-

Thermal instability : Elevated temperatures (>70°C) promote decomposition, as observed in the synthesis of 5-acetoxy-3-chloro-2-pentanone .

-

Byproducts : Common side products include azoarenes and azoxyarenes, formed via condensation of nitroso intermediates .

Experimental Challenges

Scientific Research Applications

5-Chloro-5-oxopentyl formate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is used in the preparation of polymers and other materials with unique properties.

Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Chloro-5-oxopentyl formate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release formic acid, which can then participate in metabolic pathways. The chlorine atom can also be involved in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and targets depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-5-oxopentanol: The alcohol precursor to the ester.

5-Chloro-5-oxopentanoic acid: The carboxylic acid derivative.

5-Chloro-5-oxopentyl acetate: Another ester with similar properties but different reactivity.

Uniqueness

5-Chloro-5-oxopentyl formate is unique due to its specific ester linkage and the presence of both a chlorine atom and a formate group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No. |

61237-25-0 |

|---|---|

Molecular Formula |

C6H9ClO3 |

Molecular Weight |

164.59 g/mol |

IUPAC Name |

(5-chloro-5-oxopentyl) formate |

InChI |

InChI=1S/C6H9ClO3/c7-6(9)3-1-2-4-10-5-8/h5H,1-4H2 |

InChI Key |

NYFPIAQYYFTRBU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOC=O)CC(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.